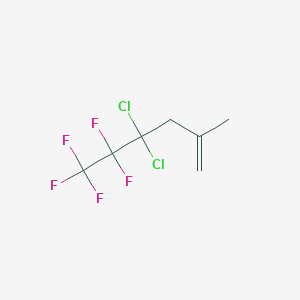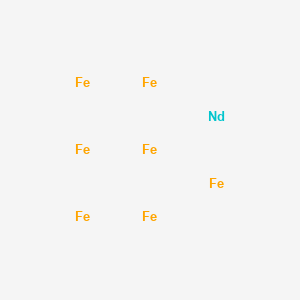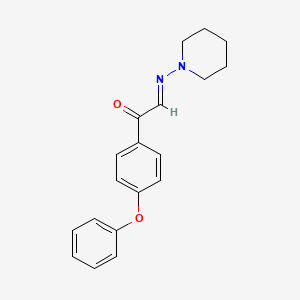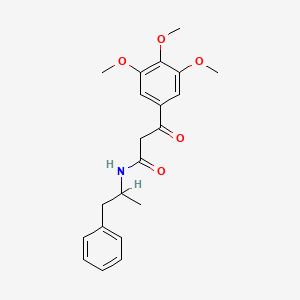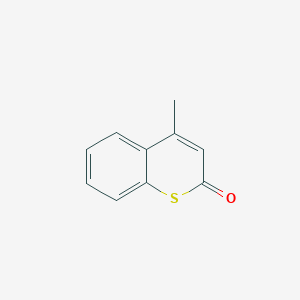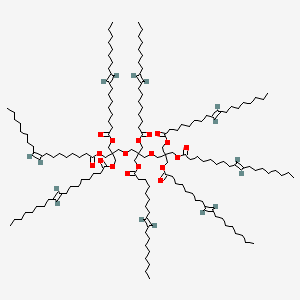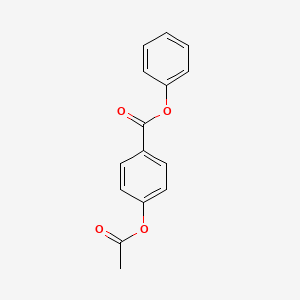
Phenyl 4-(acetyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl 4-(acetyloxy)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester along with acetic acid as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl 4-(acetyloxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxybenzoic acid and acetic acid.
Reduction: Reduction of the ester can produce the corresponding alcohol, phenyl 4-hydroxybenzoate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
- Hydrolysis yields 4-hydroxybenzoic acid and acetic acid.
- Reduction produces phenyl 4-hydroxybenzoate.
- Substitution reactions result in various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Phenyl 4-(acetyloxy)benzoate has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a drug intermediate and its role in drug delivery systems.
Industry: It is utilized in the production of liquid crystals and other advanced materials.
Mecanismo De Acción
The mechanism of action of phenyl 4-(acetyloxy)benzoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for esterases, leading to the release of active metabolites. The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Phenyl 4-(acetyloxy)benzoate can be compared with other ester compounds such as:
Phenyl benzoate: Lacks the acetyloxy group, resulting in different reactivity and applications.
Methyl 4-(acetyloxy)benzoate: Similar structure but with a methyl group instead of a phenyl group, affecting its physical and chemical properties.
Ethyl 4-(acetyloxy)benzoate: Another ester variant with an ethyl group, used in different industrial applications.
The uniqueness of this compound lies in its specific ester linkage and aromatic substitution pattern, which confer distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
24262-65-5 |
|---|---|
Fórmula molecular |
C15H12O4 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
phenyl 4-acetyloxybenzoate |
InChI |
InChI=1S/C15H12O4/c1-11(16)18-14-9-7-12(8-10-14)15(17)19-13-5-3-2-4-6-13/h2-10H,1H3 |
Clave InChI |
CZEPEQHOBBKCSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



